molecular formula C22H17FN2O2S B10829360 iMDK (quarterhydrate)

iMDK (quarterhydrate)

Cat. No.: B10829360
M. Wt: 392.4 g/mol
InChI Key: AGDVUEDRTDQRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iMDK (quarterhydrate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .

Industrial Production Methods

Industrial production of iMDK (quarterhydrate) follows stringent protocols to maintain consistency and quality. The compound is produced in controlled environments to prevent contamination and ensure the desired chemical properties. The production process involves large-scale synthesis, purification, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

iMDK (quarterhydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert iMDK (quarterhydrate) into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

iMDK (quarterhydrate) has a wide range of scientific research applications, including:

Mechanism of Action

iMDK (quarterhydrate) exerts its effects by inhibiting PI3K and MDK, which are involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. By blocking these pathways, the compound can suppress the growth of cancer cells, particularly in NSCLC. The combination with a MEK inhibitor enhances its efficacy without harming normal cells .

Comparison with Similar Compounds

Similar Compounds

    iMDK: Another potent PI3K inhibitor that also targets MDK.

    PI3K Inhibitors: Various other compounds that inhibit PI3K, such as wortmannin and LY294002.

    MEK Inhibitors: Compounds like PD0325901 that inhibit MEK and are used in combination with iMDK (quarterhydrate).

Uniqueness

iMDK (quarterhydrate) is unique due to its specific inhibition of both PI3K and MDK, making it highly effective in combination therapies for NSCLC. Its ability to work synergistically with MEK inhibitors sets it apart from other PI3K inhibitors .

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane

InChI

InChI=1S/C21H13FN2O2S.CH4/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h1-8,10-12H,9H2;1H4

InChI Key

AGDVUEDRTDQRET-UHFFFAOYSA-N

Canonical SMILES

C.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F

Origin of Product

United States

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